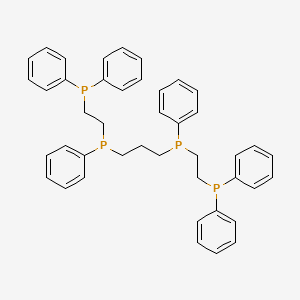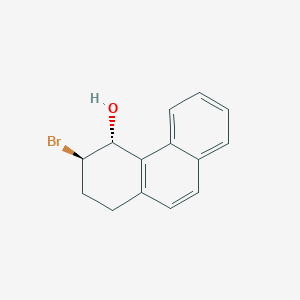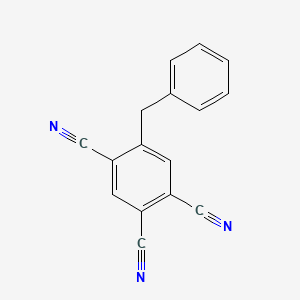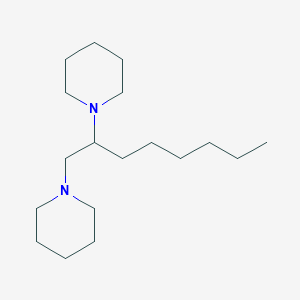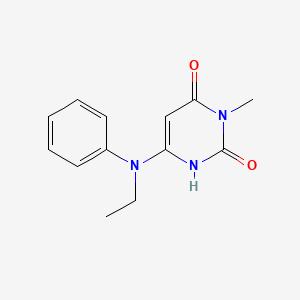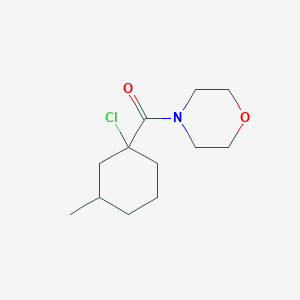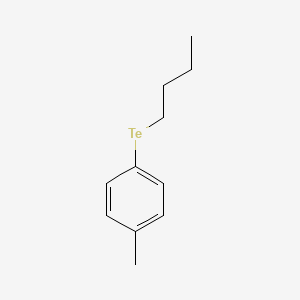
Benzene, 1-(butyltelluro)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(butyltelluro)-4-methyl- is an organotellurium compound characterized by the presence of a butyltelluro group and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(butyltelluro)-4-methyl- typically involves the introduction of a butyltelluro group to a benzene derivative. One common method is the reaction of 4-methylphenylmagnesium bromide with dibutyltellurium dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: While specific industrial production methods for Benzene, 1-(butyltelluro)-4-methyl- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Types of Reactions:
Oxidation: Benzene, 1-(butyltelluro)-4-methyl- can undergo oxidation reactions, leading to the formation of telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield telluroxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Benzene, 1-(butyltelluro)-4-methyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotellurium compounds.
Biology: Research is ongoing to explore its potential biological activities, including its role as an antioxidant or enzyme inhibitor.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of novel drugs.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(butyltelluro)-4-methyl- involves its interaction with molecular targets through its tellurium center. The tellurium atom can participate in redox reactions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with different molecular structures, potentially leading to diverse biological effects.
Comparación Con Compuestos Similares
- Benzene, 1-(phenyltelluro)-4-methyl-
- Benzene, 1-(butylseleno)-4-methyl-
- Benzene, 1-(butylthio)-4-methyl-
Comparison: Benzene, 1-(butyltelluro)-4-methyl- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs. The tellurium center provides different reactivity patterns, particularly in redox and substitution reactions, making it a valuable compound for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
56950-02-8 |
|---|---|
Fórmula molecular |
C11H16Te |
Peso molecular |
275.8 g/mol |
Nombre IUPAC |
1-butyltellanyl-4-methylbenzene |
InChI |
InChI=1S/C11H16Te/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
QACRUIKNXANQDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Te]C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


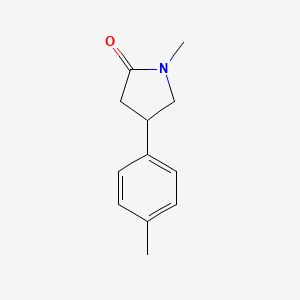
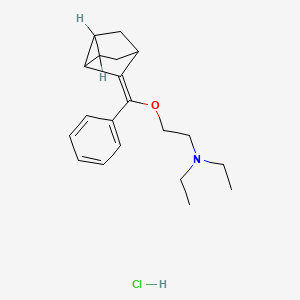
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
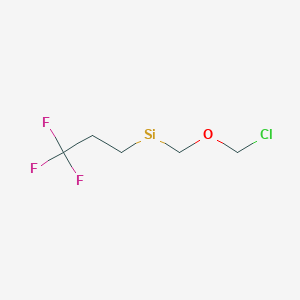
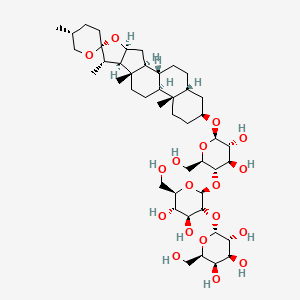
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
